3-[(3-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Description
3-[(3-Fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a triazolopyrazinone derivative characterized by a 3-fluorobenzylthio substituent at position 3 and a 3-methoxyphenyl group at position 6. This scaffold is part of a broader class of nitrogen-containing heterocycles known for diverse pharmacological activities, including antimicrobial, receptor antagonism, and cytoprotective effects . The compound’s synthesis likely follows methods similar to other triazolopyrazinones, involving cyclization of hydrazinopyrazinone intermediates with activated carboxylic acids .
Properties
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c1-26-16-7-3-6-15(11-16)23-8-9-24-17(18(23)25)21-22-19(24)27-12-13-4-2-5-14(20)10-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFCFILLKKESSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC4=CC(=CC=C4)F)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors. They show versatile biological activities and are present as a central structural component in a number of drug classes.
Mode of Action
Triazole compounds are known to interact with their targets, causing changes that result in their biological activities. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Triazole compounds are known to have a broad spectrum of activity against several fungi. They have well-known inhibitory effects on the cytochrome P450-dependent lanosterol 14α-demethylase (CYP51) which affects the sterol biosynthesis of fungal cell membranes.
Biological Activity
3-[(3-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a novel compound belonging to the triazole class of heterocyclic compounds. Its unique structure and functional groups suggest potential biological activities that are under investigation for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : C19H15FN4O2S
- Molecular Weight : 382.41 g/mol
- CAS Number : 1296318-56-3
Research indicates that compounds in the triazole family often exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific mechanisms through which 3-[(3-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one operates are still being elucidated. However, preliminary studies suggest it may interact with various cellular pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : Potential interactions with signaling pathways such as PI3K/Akt and MAPK pathways could be significant in its anticancer effects.
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of this compound:
- Anticancer Activity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was found to inhibit the proliferation of breast cancer cells with mutant BRCA genes at low micromolar concentrations (EC50 = 0.3 nM) .
- Antimicrobial Properties : Compounds structurally similar to triazoles have shown promise as antimicrobial agents. Although specific data on this compound's antimicrobial activity is limited, its structural analogs have been effective against various pathogens.
Case Study 1: Anticancer Efficacy
In a study published in PubMed, researchers evaluated the efficacy of triazole derivatives in inhibiting cancer cell growth. The study found that derivatives similar to 3-[(3-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one could significantly reduce tumor growth in xenograft models .
| Compound | Cell Line | EC50 (nM) | Reference |
|---|---|---|---|
| 3-[(3-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one | MX-1 (BRCA1 mutant) | 0.3 | |
| Talazoparib (similar structure) | Capan-1 (BRCA2 mutant) | 5 |
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of poly(ADP-ribose) polymerase (PARP), a target for cancer therapy. The compound exhibited competitive inhibition of PARP enzymes with a Ki value in the low nanomolar range . This suggests potential use in combination therapies for cancers associated with DNA repair deficiencies.
Scientific Research Applications
Scientific Research Applications
This compound is a useful research chemical with a molecular formula of and a molecular weight of 382.41 g/mol. Triazole compounds, which are part of this compound's structure, can bind with a variety of enzymes and receptors in biological systems, leading to diverse pharmacological activities like anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents.
Pharmacological Studies
Pharmacological studies indicate that this compound has potential anticancer and antimicrobial properties.
Anticancer Activity In vitro assays have demonstrated that 3-[(3-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one exhibits cytotoxic effects against several cancer cell lines. For example, it inhibits the proliferation of breast cancer cells with mutant BRCA genes at low micromolar concentrations, with an value of 0.3 nM.
Antimicrobial Properties Structurally similar triazoles have demonstrated promise as antimicrobial agents.
Case Studies
Case Study 1: Anticancer Efficacy A study published in PubMed showed that triazole derivatives, similar to 3-[(3-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one, could significantly reduce tumor growth in xenograft models.
Case Study 2: Enzyme Inhibition Another study focused on the inhibition of poly(ADP-ribose) polymerase (PARP), a target for cancer therapy. The compound exhibited competitive inhibition of PARP enzymes with a value in the low nanomolar range, suggesting potential use in combination therapies for cancers associated with DNA repair deficiencies.
Properties
The properties of 3-[(3-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one include:
- IUPAC Name : 3-[(3-fluorophenyl)methylsulfanyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
- Molecular Formula :
- Molecular Weight : 382.4 g/mol
- InChI : InChI=1S/C19H15FN4O2S/c1-26-16-7-3-6-15(11-16)23-8-9-24-17(18(23)25)21-22-19(24)27-12-13-4-2-5-14(20)10-13/h2-11H,12H2,1H3
- InChI Key : VSFCFILLKKESSS-UHFFFAOYSA-N
- Canonical SMILES : COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC4=CC(=CC=C4)F)C2=O
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The 3-fluorobenzylthio group in the target compound vs.
- Functional Groups : The thioether (benzylthio) in the target vs. thioxo (C=S) in impacts redox stability and hydrogen-bonding capacity .
- Ring Saturation : Dihydro derivatives () exhibit enhanced conformational rigidity, favoring receptor binding compared to unsaturated analogs .
Pharmacological Activity Trends
- Antimicrobial Activity : The 3-thioxo derivative () shows potent activity against gram-negative bacteria, suggesting that electron-withdrawing groups at position 3 enhance microbial targeting . The target compound’s benzylthio group may reduce this activity due to decreased electrophilicity.
- Receptor Antagonism : Bulky substituents (e.g., trifluoromethyl in ) correlate with P2X7 receptor antagonism, while dihydro derivatives improve metabolic stability . The target’s methoxyphenyl group may confer cerebroprotective effects, as predicted by PASS .
Physicochemical and Analytical Properties
*Estimated based on structural analogs.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 3-[(3-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one?
- Methodology : The compound is synthesized via cyclization of 3-hydrazinopyrazin-2-ones with carboxylic acid derivatives. A typical procedure involves refluxing a mixture of the acid precursor (15 mmol), carbonyldiimidazole (15 mmol), and N1-aryl/benzyl-3-hydrazinopyrazin-2-one (10 mmol) in anhydrous DMFA at 100°C for 1 hour, followed by 24-hour reflux. Post-reaction, the product is precipitated with water, washed with i-propanol, and recrystallized .
- Key Parameters : Reaction time, solvent purity, and stoichiometric ratios of carbonyldiimidazole are critical for yield optimization.
Q. How can researchers validate the purity and quantification of this compound in experimental settings?
- Methodology : Non-aqueous potentiometric titration is validated for quantifying related triazolopyrazine derivatives. Parameters include linearity (R² ≥ 0.99), accuracy (recovery 98–102%), and precision (RSD < 2%). Calibration curves are constructed using HPLC-grade solvents and standardized reference materials .
- Best Practices : Ensure solvent compatibility with the compound’s solubility profile (e.g., DMFA or chloroform) to avoid precipitation during analysis.
Advanced Research Questions
Q. How can synthetic yields be optimized for 3,7-disubstituted triazolopyrazinones?
- Methodology : Systematic optimization involves varying:
- Solvent : Anhydrous DMFA vs. THF (affects cyclization efficiency).
- Catalyst : Use of KI (1 mmol) in reflux conditions to accelerate heterocyclization .
- Temperature : Extended reflux (24–48 hours) improves cyclization but may degrade thermally sensitive substituents.
Q. What advanced techniques resolve structural ambiguities in fluorinated triazolopyrazine derivatives?
- Methodology :
- X-ray crystallography : Resolves regiochemical uncertainties in thioether or methoxyphenyl substituents .
- 2D NMR (e.g., NOESY, HSQC) : Assigns spatial proximity of fluorine atoms and confirms substitution patterns .
- Case Study : For analogous compounds, -NMR coupled with - HMBC clarifies electronic effects of fluorine on aromatic rings .
Q. How should researchers address discrepancies in bioactivity data for triazolopyrazinone derivatives?
- Methodology :
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests to distinguish direct target effects from off-target toxicity .
- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., sulfoxides) that may interfere with activity .
- Data Interpretation : Use statistical tools (e.g., Bland-Altman plots) to quantify inter-assay variability .
Q. What role does the 3-fluorobenzylthio group play in modulating the compound’s reactivity?
- Methodology :
- Computational Studies : DFT calculations predict electron-withdrawing effects of fluorine, altering nucleophilic attack sites .
- Comparative Synthesis : Replace fluorine with chlorine or hydrogen to empirically assess steric/electronic contributions to reaction kinetics .
Technical Challenges & Solutions
Q. What purification strategies are effective for triazolopyrazinones with low solubility?
- Methodology :
- Recrystallization : Use solvent pairs like DMFA/i-propanol (1:2 v/v) to enhance crystal formation .
- Prep-HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA modifier) for polar derivatives .
Q. How can mechanistic insights into the cyclization step be experimentally validated?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
